

# Technical Support Center: Overcoming Niclosamide's Poor Water Solubility

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Niclosamide |           |
| Cat. No.:            | B1684120    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of **niclosamide** in clinical trial development.

### **Frequently Asked Questions (FAQs)**

Q1: What are the main challenges associated with the oral delivery of **niclosamide**?

A1: The primary challenge with **niclosamide** is its very low aqueous solubility, leading to poor dissolution in the gastrointestinal tract.[1][2][3] This results in low and variable oral bioavailability, which has hindered its clinical application for new indications beyond its use as an anthelmintic.[2][4][5] Additionally, **niclosamide** is a poor glass former, meaning it has a high tendency to recrystallize from an amorphous state, which can negate solubility enhancements. [1][6][7]

Q2: What are the most common strategies to improve the solubility and bioavailability of **niclosamide**?

A2: Several formulation strategies are employed to enhance the solubility and bioavailability of **niclosamide**. These include:

 Amorphous Solid Dispersions (ASDs): Dispersing niclosamide in a polymer matrix to create an amorphous form which has higher apparent solubility.[1][6][8][9]



- Nanoparticle Formulations: Reducing the particle size of niclosamide to the nanoscale increases the surface area for dissolution. This includes nanocrystals, lipid-based nanoparticles, and polymeric nanoparticles.[1][10][11][12]
- Co-crystals: Forming a crystalline structure of niclosamide with a co-former molecule to alter its physicochemical properties, including solubility and dissolution rate.[1][13][14][15]
   [16]
- Lipid-Based Formulations: Encapsulating **niclosamide** in lipid-based carriers like liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions to improve solubility and absorption.[1] [17][18][19]
- Cyclodextrin Complexes: Forming inclusion complexes with cyclodextrins to enhance the aqueous solubility of niclosamide.[1][20][21][22]
- Salt Forms and Prodrugs: Modifying the **niclosamide** molecule itself to create more soluble salt forms or prodrugs that convert to the active form in vivo.[4][23][24][25][26]

Q3: How significant is the solubility and bioavailability enhancement that can be achieved with these methods?

A3: The level of enhancement varies depending on the chosen strategy. For instance, amorphous solid dispersions have been reported to increase apparent solubility by up to 60-fold and oral bioavailability by 2.6 to 4.4-fold.[1][9] Pegylated **niclosamide** derivatives have shown an 8000-fold increase in water solubility.[1] Co-crystals have demonstrated a 5.9 to 14.8-fold increase in dissolution.[1] The following tables provide a summary of the reported quantitative data for different formulation approaches.

#### **Data Summary Tables**

Table 1: Solubility and Bioavailability Enhancement of Niclosamide Formulations



| Formulation<br>Strategy             | Key<br>Excipients/Co<br>mponents                                | Solubility<br>Enhancement                                                                | Bioavailability<br>Enhancement<br>(in vivo)                          | Reference |
|-------------------------------------|-----------------------------------------------------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| Amorphous Solid<br>Dispersion (ASD) | Polyvinylpyrrolid<br>one vinyl acetate<br>(PVP-VA)              | ~60-fold increase<br>in apparent<br>solubility in<br>FaSSIF (from 6.6<br>to 481.7 μg/mL) | 2.6-fold increase<br>in Sprague-<br>Dawley rats                      | [1][2][7] |
| Amorphous Solid<br>Dispersion (ASD) | Hydroxyethyl<br>cellulose (HEC)<br>(1:4 drug-<br>polymer ratio) | 70-fold increase<br>in water solubility<br>(from 6.14 to<br>428.333 μg/mL)               | 4.41-fold<br>increase in<br>AUC0-t in Wistar<br>rats                 | [1]       |
| Amorphous Solid<br>Dispersion (ASD) | PEG 6000 and<br>Poloxamer 188                                   | -                                                                                        | 2.33-fold increase in plasma exposure and bioavailability in rats    | [9]       |
| Co-crystals                         | Nicotinamide<br>(NCT) - Spray<br>Dried                          | 14.8-fold<br>increase in<br>dissolution                                                  | Not Reported                                                         | [1]       |
| Co-crystals                         | Nicotinamide<br>(NCT) - Solvent<br>Evaporation                  | 5.9-fold increase in dissolution                                                         | Not Reported                                                         | [1]       |
| Co-crystals                         | Theophylline<br>(THPH) -<br>Acetonitrile<br>Solvate             | ~6-fold increase in solubility                                                           | Not Reported                                                         | [15]      |
| Lipid<br>Nanoparticles              | DSPE-PEG2000,<br>Cholesterol                                    | -                                                                                        | Detected in<br>serum and lung<br>tissue post-IV<br>injection in mice | [17]      |



| Liposomes               | Phospholipids                          | Enhanced stability and solubility in aqueous environments             | 1.756-fold increase in cytotoxicity against melanoma cells             | [17]     |
|-------------------------|----------------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------------------|----------|
| Pegylated<br>Derivative | mPEG5000                               | >8000-fold<br>increase in water<br>solubility (to over<br>1.8 mg/mL)  | Half-life<br>increased to 4.2<br>hours from 1<br>hour                  | [1]      |
| Cyclodextrin<br>Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | -                                                                     | Significant improvement in Cmax and Tmax in BALB/c mice                | [20][21] |
| Salt Form               | Ethanolamine                           | Soluble in DMSO<br>(~30 mg/mL) and<br>sparingly in<br>aqueous buffers | Not Reported                                                           | [23]     |
| Prodrug                 | Niclosamide-PS                         | -                                                                     | 10-fold increase<br>in oral<br>bioavailability in<br>HCC PDX<br>models | [26]     |

Table 2: Physicochemical Properties of Niclosamide Formulations



| Formulation<br>Strategy                                  | Average<br>Particle Size | Morphology            | Key<br>Characterizati<br>on Techniques | Reference |
|----------------------------------------------------------|--------------------------|-----------------------|----------------------------------------|-----------|
| Amorphous Solid Dispersion (ASD) generated Nanoparticles | ~100-150 nm              | Amorphous             | Cryo-TEM,<br>WAXS, DSC, p-<br>XRD      | [1][2][7] |
| Co-crystals (NIC-<br>NCT) - Spray<br>Dried               | 4.76 ± 1.26 μm           | Spherical             | DSC, p-XRD                             | [1]       |
| Co-crystals (NIC-<br>NCT) - Solvent<br>Evaporation       | 11.52 ± 6.65 μm          | Needle-shaped         | DSC, p-XRD                             | [1]       |
| Nanocrystals                                             | 235.6 nm                 | -                     | -                                      | [1][2]    |
| PLGA-<br>encapsulated<br>Nanoparticles                   | 584–662 nm               | Spherical             | -                                      | [1][2]    |
| Liposomes                                                | 108.26 to 207.43<br>nm   | Spherical<br>vesicles | -                                      | [17]      |

# **Troubleshooting Guides Amorphous Solid Dispersions (ASDs)**

Check Availability & Pricing



| Issue                                                            | Potential Cause                                                                                                                                | Troubleshooting Steps                                                                                                                                                                                                                                            |
|------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low drug loading in the ASD                                      | Poor miscibility of niclosamide with the chosen polymer.                                                                                       | Screen different polymers for better miscibility. Optimize the drug-to-polymer ratio. Consider using a combination of polymers or surfactants.[9][27]                                                                                                            |
| Recrystallization of niclosamide during storage or dissolution   | Niclosamide is a poor glass former with a high tendency to recrystallize.[1][6] The polymer may not be effectively inhibiting crystallization. | Select a polymer with a high glass transition temperature (Tg). Ensure the drug is fully dissolved in the polymer matrix during preparation (e.g., by using a higher processing temperature in hot-melt extrusion). Store the ASD in a low humidity environment. |
| Inconsistent in vitro dissolution results                        | Incomplete amorphization. Phase separation of the drug and polymer.                                                                            | Verify the amorphous state using techniques like DSC and p-XRD.[1][9] Optimize the manufacturing process (e.g., solvent evaporation rate, extrusion temperature, and screw speed) to ensure a homogeneous dispersion.                                            |
| Poor in vivo performance<br>despite good in vitro<br>dissolution | Recrystallization in the gastrointestinal tract, especially in acidic stomach conditions.[7]                                                   | Formulate the ASD in an enteric-coated dosage form (e.g., capsules or tablets) to protect it from the acidic environment of the stomach.[7]                                                                                                                      |

## **Nanoparticle Formulations**

### Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                         | Potential Cause                                                                          | Troubleshooting Steps                                                                                                                                                                                 |
|-------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Wide particle size distribution (high Polydispersity Index - PDI)             | Inefficient homogenization or milling process. Aggregation of nanoparticles.             | Optimize the parameters of the preparation method (e.g., homogenization pressure and cycles, milling time and speed). Use appropriate stabilizers or surfactants to prevent aggregation.              |
| Low drug encapsulation efficiency (for lipid or polymeric nanoparticles)      | Poor affinity of niclosamide for the nanoparticle core. Drug leakage during preparation. | Select a carrier material with higher affinity for niclosamide.  Optimize the drug-to-carrier ratio. Adjust the preparation method to minimize drug loss (e.g., modify the solvent evaporation rate). |
| Instability of the nanosuspension (e.g., particle aggregation, sedimentation) | Insufficient surface charge or steric hindrance to prevent particle agglomeration.       | Add or optimize the concentration of stabilizing agents (e.g., surfactants, polymers). Evaluate the zeta potential of the nanoparticles to assess their colloidal stability.                          |

## **Co-crystals**



| Issue                                                | Potential Cause                                                                                                                                          | Troubleshooting Steps                                                                                                                                                                                                  |
|------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Failure to form co-crystals                          | The chosen co-former is not suitable for forming stable hydrogen bonds with niclosamide. The screening method is not appropriate.                        | Screen a wider range of co-<br>formers with complementary<br>functional groups.[1][15] Try<br>different preparation methods<br>such as neat grinding, liquid-<br>assisted grinding, or solvent<br>evaporation.[15][16] |
| Conversion to a less soluble form during dissolution | The co-crystal may be a metastable form that converts to a more stable, less soluble form (e.g., niclosamide monohydrate) in an aqueous environment.[15] | Investigate the solid-state stability of the co-crystal in different media. Consider the use of polymers or other excipients in the formulation to inhibit the transformation.                                         |
| Low yield of co-crystals                             | Suboptimal reaction conditions in the chosen preparation method.                                                                                         | Optimize parameters such as grinding time, solvent choice in liquid-assisted grinding, and evaporation rate in solvent evaporation methods.[1]                                                                         |

# Experimental Protocols Preparation of Niclosamide Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion

- Materials: Niclosamide, Polyvinylpyrrolidone vinyl acetate (PVP-VA).
- Procedure:
  - Blend **niclosamide** and PVP-VA powder at the desired ratio (e.g., 1:3 w/w).
  - Feed the blend into a hot-melt extruder.
  - Set the extruder barrel temperatures to create a molten state for both the drug and polymer, ensuring complete dissolution of niclosamide in the polymer matrix.



- The extrudate is then cooled and milled into a powder.
- Characterization:
  - Differential Scanning Calorimetry (DSC): To confirm the absence of a melting peak for crystalline niclosamide and determine the glass transition temperature (Tg) of the ASD.[9]
  - Powder X-ray Diffraction (p-XRD): To verify the amorphous nature of the dispersion, indicated by the absence of sharp diffraction peaks characteristic of crystalline niclosamide.[1][9]
  - In Vitro Dissolution Testing: Perform dissolution studies in relevant media (e.g., fasted state simulated intestinal fluid - FaSSIF) to assess the enhancement in dissolution rate and apparent solubility.[1]

# Preparation of Niclosamide-Nicotinamide (NIC-NCT) Cocrystals by Spray Drying

- Materials: Niclosamide, Nicotinamide.
- Procedure:
  - Dissolve **niclosamide** and nicotinamide in a suitable solvent system at a 1:1 molar ratio.
  - Spray-dry the solution using a spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
  - Collect the resulting co-crystal powder.
- Characterization:
  - p-XRD: To confirm the formation of a new crystalline phase, different from the individual components.
  - DSC: To identify a single, sharp melting point for the co-crystal that is different from the melting points of the starting materials.[1]
  - Yield Calculation: Determine the percentage yield of the co-crystal formation.



# Visualizations Signaling Pathways Inhibited by Niclosamide



Click to download full resolution via product page

Caption: Signaling pathways inhibited by **niclosamide** leading to anti-tumor effects.[1][2]

# Experimental Workflow for Amorphous Solid Dispersion (ASD) Formulation





Click to download full resolution via product page

Caption: General workflow for the development of a niclosamide amorphous solid dispersion.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Revisiting Niclosamide Formulation Approaches a Pathway Toward Drug Repositioning -PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. citedrive.com [citedrive.com]
- 5. mdpi.com [mdpi.com]
- 6. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study [mdpi.com]
- 7. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Lipid nanoparticle formulation of niclosamide (nano NCM) effectively inhibits SARS-CoV-2 replication in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionnanomedicine.com [precisionnanomedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmaceutical Cocrystals of Niclosamide | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]



- 20. Formulation and evaluation of cyclodextrin complexes for improved anticancer activity of repurposed drug: Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. search.library.uq.edu.au [search.library.uq.edu.au]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. glpbio.com [glpbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Niclosamide prodrug enhances oral bioavailability and efficacy against hepatocellular carcinoma by targeting vasorin-TGFβ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Niclosamide's Poor Water Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684120#overcoming-niclosamide-s-poor-water-solubility-for-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.